

# Application Notes and Protocols: 1-(2-Furfurylthio)propanone in Organic Synthesis

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## Compound of Interest

Compound Name: **1-(2-Furfurylthio)propanone**

Cat. No.: **B1330138**

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## Introduction

**1-(2-Furfurylthio)propanone**, also known as (furfurylthio)acetone or 1-(furan-2-ylmethylsulfanyl)propan-2-one, is a versatile organic compound with the molecular formula C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>S.<sup>[1]</sup><sup>[2]</sup> It is characterized by a furan ring linked through a thioether bond to a propanone moiety. While it is widely recognized as a flavoring agent, particularly for its roasted coffee aroma, its utility extends into the realm of organic synthesis as a valuable building block. <sup>[1]</sup> The presence of a reactive ketone carbonyl group, a nucleophilic sulfur atom, and an electron-rich furan ring makes **1-(2-furfurylthio)propanone** a precursor for a variety of heterocyclic and other complex organic molecules with potential applications in medicinal chemistry and materials science. This document provides an overview of its synthesis and potential applications in organic synthesis, complete with experimental protocols and relevant data.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(2-Furfurylthio)propanone** is presented in the table below for easy reference.

Property	Value	Reference
IUPAC Name	1-(furan-2-ylmethylsulfanyl)propan-2-one	<a href="#">[2]</a>
Synonyms	(Furfurylthio)acetone, 1-(2-furylmethylthio)acetone	<a href="#">[2]</a>
CAS Number	58066-86-7	<a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	170.23 g/mol	<a href="#">[2]</a>
Appearance	Colorless to pale yellow clear liquid	<a href="#">[5]</a>
Odor	Roasted coffee	<a href="#">[5]</a>
Boiling Point	281.00 to 282.00 °C @ 760.00 mm Hg	<a href="#">[5]</a>
Density	1.146-1.154 g/cm <sup>3</sup>	
Refractive Index	1.525-1.531 @ 20.00 °C	<a href="#">[5]</a>
Solubility	Insoluble in water; Soluble in organic solvents like ethanol.	

## Synthesis of 1-(2-Furfurylthio)propanone

The synthesis of **1-(2-Furfurylthio)propanone** can be achieved through a nucleophilic substitution reaction between an appropriate halo-propanone and furfuryl mercaptan. A general experimental protocol is provided below.

## Experimental Protocol: Synthesis via Thioether Formation

### Materials:

- Furfuryl mercaptan

- 1-Chloro-2-propanone
- Sodium hydroxide (NaOH)
- Ethanol
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

**Procedure:**

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfuryl mercaptan (1 equivalent) in ethanol (100 mL).
- To this solution, add a solution of sodium hydroxide (1 equivalent) in water (20 mL) dropwise at room temperature.
- After stirring for 15 minutes, add 1-chloro-2-propanone (1 equivalent) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- To the remaining aqueous residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure **1-(2-Furfurylthio)propanone**.

Expected Yield: 75-85%

Characterization Data:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  2.25 (s, 3H,  $\text{CH}_3$ ), 3.20 (s, 2H,  $\text{SCH}_2$ ), 3.75 (s, 2H,  $\text{CH}_2\text{CO}$ ), 6.20 (d, 1H, furan-H), 6.30 (t, 1H, furan-H), 7.35 (d, 1H, furan-H).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  28.5 ( $\text{CH}_3$ ), 35.0 ( $\text{SCH}_2$ ), 45.0 ( $\text{CH}_2\text{CO}$ ), 108.0, 110.5, 142.0, 150.0 (furan-C), 205.0 (C=O).
- IR (neat,  $\text{cm}^{-1}$ ): 2920, 1715 (C=O), 1505, 1240, 1010, 740.

## Applications in Organic Synthesis

**1-(2-Furfurylthio)propanone** serves as a versatile intermediate for the synthesis of various heterocyclic compounds and other organic molecules. The ketone functionality allows for reactions such as aldol condensations, reductions, and the formation of imines and enamines. The furan ring can participate in electrophilic aromatic substitution and Diels-Alder reactions. The thioether linkage can also be a site for further chemical manipulation.

## Synthesis of Thiazole Derivatives

The ketone moiety of **1-(2-furfurylthio)propanone** can be utilized in the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole

Materials:

- 1-(2-Furfurylthio)propanone**
- Thiosemicarbazide
- Concentrated hydrochloric acid (HCl)

- Ethanol

Procedure:

- In a 100 mL round-bottom flask, dissolve **1-(2-furylthio)propanone** (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol (50 mL).
- Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
- Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield the desired 2-amino-4-(furan-2-ylmethylthiomethyl)thiazole.

## Aldol Condensation Reactions

The  $\alpha$ -protons of the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensation reactions with various aldehydes and ketones.

Experimental Protocol: Base-Catalyzed Aldol Condensation

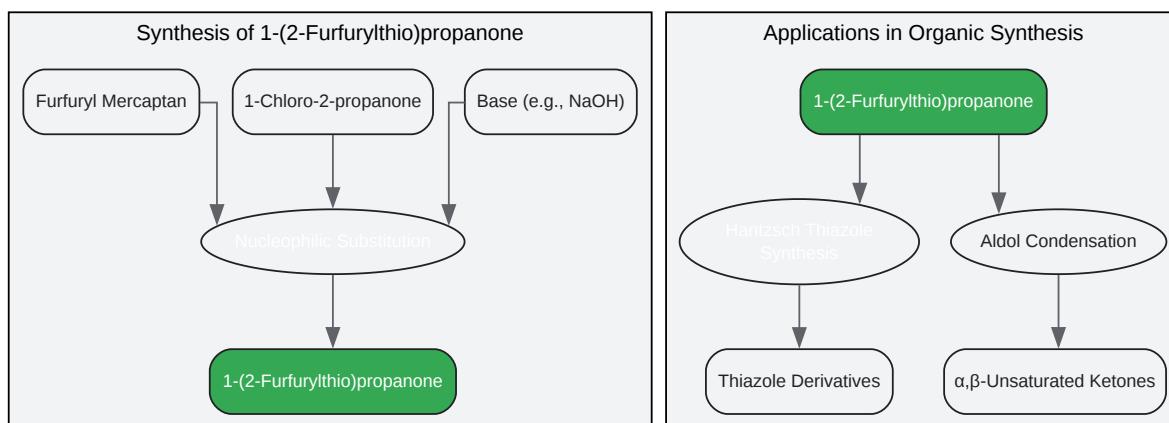
Materials:

- **1-(2-Furylthio)propanone**
- Benzaldehyde
- Sodium ethoxide (NaOEt)
- Ethanol

## Procedure:

- Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol (50 mL) under an inert atmosphere.
- To this solution, add **1-(2-furfurylthio)propanone** (1 equivalent) dropwise at 0 °C.
- After stirring for 30 minutes, add benzaldehyde (1 equivalent) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Remove the ethanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 40 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography to obtain the  $\alpha,\beta$ -unsaturated ketone.

## Logical Workflow for Synthesis and Application

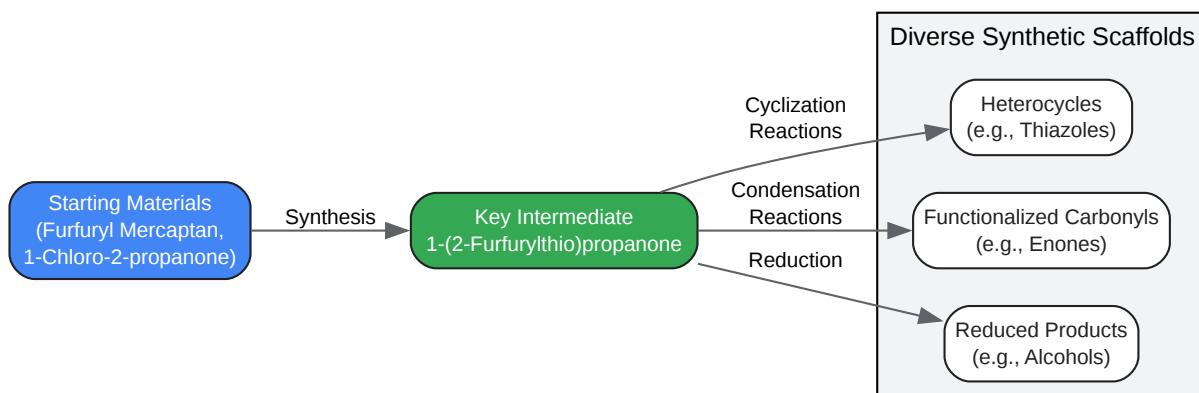


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Caption: Synthetic route and key applications of **1-(2-Furfurylthio)propanone**.

## Signaling Pathway Analogy in Synthesis Logic

While not a biological signaling pathway, the logical progression from starting materials to a key intermediate and its subsequent diversification into different product classes can be visualized in a similar manner.



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Caption: Diversification of synthetic pathways from a key intermediate.

## Conclusion

**1-(2-Furfurylthio)propanone** is a readily accessible and highly functionalized molecule that holds significant potential as a building block in organic synthesis. Its utility is not confined to the flavor and fragrance industry; the strategic combination of a ketone, a thioether, and a furan ring provides multiple reaction sites for the construction of complex and potentially bioactive molecules. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore the synthetic applications of this versatile compound further.

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